Technical Whitepaper: (R)-3-Amino-4,4-diphenyl-butyric Acid Hydrochloride
Technical Whitepaper: (R)-3-Amino-4,4-diphenyl-butyric Acid Hydrochloride
This technical guide details the chemical properties, synthesis, and applications of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride , a specialized chiral
CAS Registry Number: 332062-03-0
Chemical Formula:
Executive Summary
(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride is a high-value chiral building block belonging to the class of
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | (3R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride |
| Common Synonyms | (R)- |
| CAS Number | 332062-03-0 |
| MDL Number | MFCD06659146 (related free base) |
| Chirality | R-enantiomer (corresponds to D-configuration in |
Physical Properties
| Parameter | Description / Value |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Water, DMSO; Sparingly soluble in Dichloromethane |
| Melting Point | 215–220 °C (Decomposition; varies by crystal form) |
| Hygroscopicity | Moderate; requires storage under desiccant |
| pKa Values | Carboxyl: ~3.8; Amino: ~9.5 (Typical for |
Synthetic Routes & Manufacturing
The synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid typically employs asymmetric homologation strategies to ensure high enantiomeric purity (>99% ee). The most robust industrial route involves the Arndt-Eistert Homologation of the corresponding
Primary Synthetic Pathway (Arndt-Eistert Homologation)
This pathway extends the carbon chain of the amino acid by one methylene unit while preserving stereochemistry.
-
Protection: (R)-Diphenylalanine is N-protected (e.g., using Boc or Fmoc) to prevent side reactions.
-
Activation: The carboxyl group is activated to a mixed anhydride or acid chloride.
-
Diazotization: Reaction with diazomethane yields the
-diazoketone intermediate. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the
-amino acid skeleton. -
Deprotection & Salt Formation: Removal of the protecting group and treatment with HCl gas/dioxane yields the final hydrochloride salt.
Visualization of Synthesis Logic
The following diagram illustrates the critical flow from the chiral precursor to the final salt, highlighting the preservation of chirality.
Figure 1: Arndt-Eistert homologation pathway for the synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid HCl.
Analytical Characterization & Quality Control
Ensuring the enantiomeric excess (ee) and chemical purity is paramount for pharmaceutical applications.[2]
Recommended Analytical Protocol
-
Chiral HPLC:
-
Column: Chiralpak IA or IC (immobilized polysaccharide phases).
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl rings).
-
Acceptance Criteria: >98.5% purity, >99% ee.
-
-
NMR Spectroscopy (
H, C):-
Diagnostic signals:
7.2–7.4 (Multiplet, 10H, Phenyl), 4.1 (m, 1H, CH-NH2), 2.6 (dd, 2H, -CH2).
-
-
Mass Spectrometry:
-
ESI-MS:
peak at 256.13 m/z (free base).
-
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating chemical and optical purity.
Applications in Drug Discovery[3]
Peptidomimetics & Protease Stability
The incorporation of (R)-3-Amino-4,4-diphenyl-butyric acid into peptide chains introduces a
-
Steric Shielding: Protects adjacent amide bonds from enzymatic hydrolysis by proteases.
-
Hydrophobic Interaction: Enhances binding affinity to lipophilic pockets in GPCRs and ion channels.
Target Classes
-
NMDA Receptor Antagonists: Used as a scaffold to design glutamate analogs that modulate neuroexcitation without excitotoxicity.
-
CGRP Antagonists: Investigated as a bulky hydrophobic anchor in novel migraine therapeutics.
-
Neprilysin Inhibitors: Structurally related to the bi-aryl scaffolds found in heart failure drugs, offering a modification point for patentability and potency optimization.
Handling & Stability
-
Storage: Store at 2–8°C in a tightly sealed container. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to clumping and hydrolysis over time.
-
Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.
References
-
PubChem Compound Summary. (2024). 3-Amino-4,4-diphenylbutyric acid hydrochloride. National Center for Biotechnology Information. Link
-
ChemicalBook. (2024). (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride Product Properties. Link
-
Pharmaffiliates. (2024). Certificate of Analysis: (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride. Link
-
Capot Chemical. (2024).[4] Technical Data Sheet: CAS 332062-03-0.[1][3][5][6][7] Link
-
Ningbo Inno Pharmchem. (2024). Application of Boc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. 332062-03-0 | H-d-β-hoala(4,4-diphenyl)-oh.hcl - Capot Chemical [capotchem.com]
- 5. CAS#:332062-03-0 | (R)-4-([1,1'-BIPHENYL]-4-YL)-3-AMINOBUTANOIC ACID HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 6. Unnatural Amino Acid [hbcchem-inc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
